molecular formula C23H23N3O3S B2384518 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941879-56-7

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2384518
CAS No.: 941879-56-7
M. Wt: 421.52
InChI Key: QVMVLKQGXYIENU-UHFFFAOYSA-N
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Description

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.

    Indole Derivatives: Compounds containing an indole nucleus, which have various pharmacological properties.

    Thiazole Derivatives: Compounds containing a thiazole ring, used in medicinal chemistry for their therapeutic potential.

Uniqueness

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a member of the benzothiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 336.43 g/mol

Benzothiazole derivatives have been studied for various biological activities. The specific compound has shown promise in several areas:

  • Antiviral Activity : Research indicates that benzothiazole derivatives can exhibit antiviral properties. For instance, compounds similar to our target compound have been tested against viral infections such as HIV and influenza virus. The presence of the benzamide moiety is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication .
  • Anticancer Properties : Some benzothiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . In vitro studies have shown that certain derivatives can significantly reduce cell viability in lines such as A-431 and Jurkat cells .
  • Antimicrobial Activity : The compound has also been tested for its antimicrobial properties. Studies have shown that benzothiazoles can inhibit bacterial growth and exhibit antifungal activity against strains like Candida albicans .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Study 1 : A study focused on a series of benzothiazole compounds reported that modifications at the nitrogen and sulfur positions significantly enhanced their anticancer activity. The compound exhibited an IC50 value lower than standard chemotherapeutic agents like doxorubicin against selected cancer cell lines .
  • Study 2 : Another research article evaluated the antiviral potential of benzothiazole derivatives against HIV-1. The results indicated that specific substitutions on the benzothiazole core improved binding to the HIV reverse transcriptase enzyme, leading to increased inhibitory activity .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50/EC50 (μM)Reference
AntiviralHIV-10.35
AnticancerA-431<0.5
AntimicrobialE. coli50
AntifungalCandida albicans25

Properties

IUPAC Name

2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-18-12-6-5-10-16(18)14-24-22(28)17-11-7-13-19-20(17)25-23(30-19)26-21(27)15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMVLKQGXYIENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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